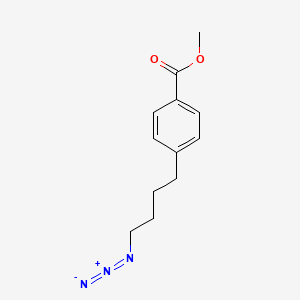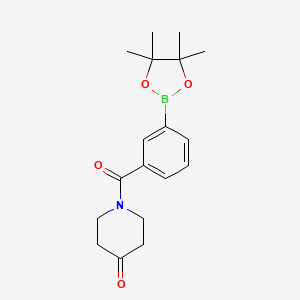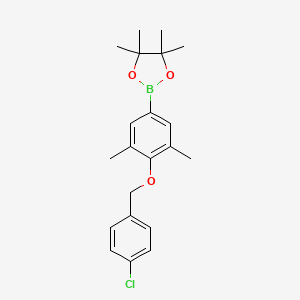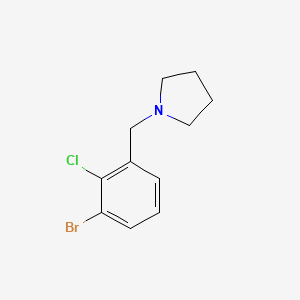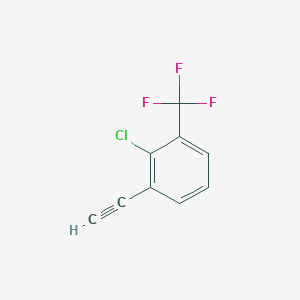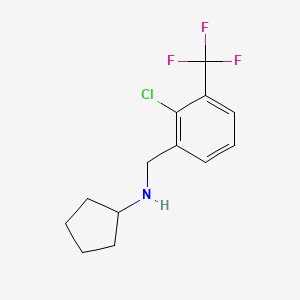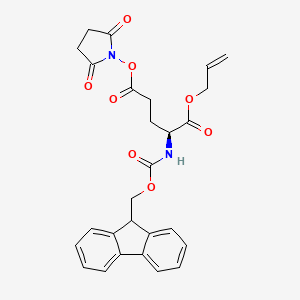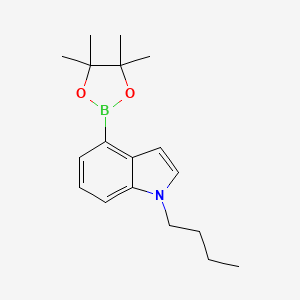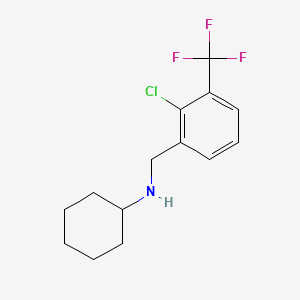
N-(2-Chloro-3-(trifluoromethyl)benzyl)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-3-(trifluoromethyl)benzyl)cyclohexanamine: is an organic compound that features a cyclohexanamine moiety attached to a benzyl group substituted with chlorine and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-3-(trifluoromethyl)benzyl)cyclohexanamine typically involves the reaction of 2-Chloro-3-(trifluoromethyl)benzyl chloride with cyclohexanamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: N-(2-Chloro-3-(trifluoromethyl)benzyl)cyclohexanamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as acetonitrile or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of cyclohexylamine derivatives.
科学研究应用
Chemistry: N-(2-Chloro-3-(trifluoromethyl)benzyl)cyclohexanamine is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and chloro substituents on biological activity. It may serve as a lead compound for developing new drugs with improved efficacy and safety profiles.
Medicine: The compound’s potential medicinal applications include its use as a precursor for synthesizing drugs targeting specific receptors or enzymes. Its structural features may contribute to the development of new therapeutic agents for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of N-(2-Chloro-3-(trifluoromethyl)benzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro substituents can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
- 3-(Trifluoromethyl)benzyl chloride
- 2-(Trifluoromethyl)benzyl chloride
- 3-Chlorobenzotrifluoride
Comparison: N-(2-Chloro-3-(trifluoromethyl)benzyl)cyclohexanamine is unique due to the presence of both trifluoromethyl and chloro substituents on the benzyl group, combined with a cyclohexanamine moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the trifluoromethyl group can enhance lipophilicity and metabolic stability, while the chloro substituent can influence reactivity and binding interactions. These features make this compound a valuable compound for various applications in research and industry.
属性
IUPAC Name |
N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3N/c15-13-10(5-4-8-12(13)14(16,17)18)9-19-11-6-2-1-3-7-11/h4-5,8,11,19H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEBIJSAQVLRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C(=CC=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
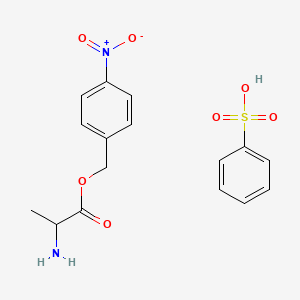
![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;phosphoric acid](/img/structure/B8231738.png)
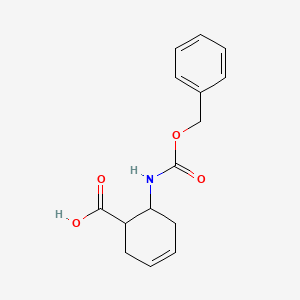
![5-[11-Butyl-10-(4-carboxybutanoyloxy)-10-nonan-5-ylpentadecoxy]-5-oxopentanoic acid](/img/structure/B8231751.png)

